molecular formula B12H12S B1143558 mercaptoundecahydrododecaborate CAS No. 12294-22-3

mercaptoundecahydrododecaborate

Cat. No.: B1143558
CAS No.: 12294-22-3
M. Wt: 173.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Historical Discovery

Mercaptoundecahydrododecaborate, commonly referred to as BSH (sodium this compound), is a boron-rich compound with the molecular formula Na₂[B₁₂H₁₁SH]. Its structure comprises a closo-dodecaborate anion ([B₁₂H₁₂]²⁻) modified by a sulfhydryl (-SH) group, resulting in a polyhedral boron cluster with icosahedral symmetry. The compound’s core consists of 12 boron atoms arranged in a three-dimensional cage, with each boron atom bonded to a hydrogen atom and one sulfur atom forming a thiolate linkage.

BSH was first synthesized in the 1970s through controlled alkylation and acylation reactions involving primary haloalkyl carboxylic acids and cyanoethylthioether derivatives. Early research focused on its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. By the 1980s, Japanese neurosurgeon Hiroshi Hatanaka pioneered its clinical application for brain tumors, leveraging its ability to accumulate selectively in malignant cells. The compound’s stability under physiological conditions and its capacity to form mixed disulfides with cellular proteins solidified its role as a promising boron delivery agent.

Key Structural and Physical Properties

Property Value/Description Source
Molecular Formula Na₂[B₁₂H₁₁SH]
Molecular Weight 210.14 g/mol
CAS Registry Number 12448-24-7 (disodium salt)
EC Number 836-299-7
Isotopic Purity (¹⁰B) ≥98%
Crystal Structure Icosahedral symmetry (Iₕ point group)

Nomenclature and Regulatory Classification

BSH is systematically named disodium 1-mercaptoundecahydro-closo-dodecaborate(2−) under IUPAC guidelines. Alternative designations include borocaptate sodium , sodium borocaptate , and sulfhydryl boron hydride . Regulatory frameworks classify BSH as an organoboron compound, with its primary identifiers anchored to its CAS and EC numbers. The disodium salt form (CAS 12448-24-7) is recognized as a distinct chemical entity in the European Chemicals Agency (ECHA) database, while the parent anion (CAS 12294-22-3) is listed under broader boron hydride categories.

In regulatory contexts, BSH is categorized as a boron-based therapeutic agent due to its clinical use in BNCT. However, its classification excludes it from standard pharmaceutical regulatory pathways in some jurisdictions, as it is often treated as a radiopharmaceutical precursor rather than a standalone drug. The compound’s synthesis and handling adhere to protocols for inorganic boron clusters, with stringent purity requirements (>98% chemical purity) to ensure consistency in research and clinical applications.

Synonyms and Alternative Designations

  • Sodium this compound-¹⁰B
  • Hydrogensulfide boron-10 complex
  • Dodecaborate(2−)-¹⁰B₁₂, undecahydro-12-mercapto-, disodium

Properties

CAS No.

12294-22-3

Molecular Formula

B12H12S

Molecular Weight

173.87

Origin of Product

United States

Preparation Methods

S-Alkylation for Sulfonium Salt Formation

Primary alkyl halides react with BSH to form S,S-bis-substituted sulfonium salts. For example, treatment with propargyl bromide yields S,S-dipropargyl-SB12_{12}H_{11}$$$$^- (1 ), a precursor for click chemistry applications. Secondary alkyl halides, however, favor monoalkylation, producing thioethers such as S-cyanoethyl-SB12_{12}H_{11}$$$$^{2-} (2 ). The stability of these sulfonium salts varies; cyanoethyl-substituted derivatives undergo partial dealkylation upon exposure to tetramethylammonium hydroxide, yielding thioethers.

S-Acylation for Thioester Formation

BSH reacts with acid halides to form thioesters, which exhibit surprising hydrolytic stability. For instance, acetyl chloride produces S-acetyl-BSH, a intermediate for further functionalization. This method enables the introduction of carboxylate groups, as demonstrated in the synthesis of S-carboxyalkyl-thioether derivatives via haloalkyl carboxylic acids.

Table 1: Representative Alkylation and Acylation Products

Derivative TypeReactantProduct StructureYield (%)Stability
Sulfonium saltPropargyl bromideS,S-dipropargyl-SB12_{12}H_{11}$$$$^-85Moderate in aqueous
Thioether2-Bromoethyl cyanideS-cyanoethyl-SB12_{12}H_{11}$$$$^{2-}72High
ThioesterAcetyl chlorideS-acetyl-BSH68Hydrolytically stable

Polymer Conjugation Techniques

Dextran-BSH Conjugates

Two primary methods have been developed for conjugating BSH to dextran:

  • Method A : Dextran activation with 1-cyano-4-(dimethylamino)pyridine (CDAP), followed by coupling with 2-aminoethyl pyridyl disulfide and BSH via disulfide exchange. This approach yields limited boron loading (10–20 cages per dextran chain).

  • Method B : Derivatization of dextran with multiallyl groups, enabling free-radical-initiated addition of BSH. This method achieves 100–125 boron cages per chain (1,200–1,500 boron atoms), making it superior for BNCT applications.

Table 2: Comparison of Dextran Conjugation Methods

ParameterMethod AMethod B
Boron cages per chain10–20100–125
Boron atoms per chain120–2401,200–1,500
StabilityModerate (disulfide bond)High (C–S covalent bond)

Encapsulation Methods for Enhanced Delivery

Liposomal encapsulation of BSH addresses challenges in cellular uptake and biodistribution. Optimization studies demonstrate that increasing lipid concentration from 10 to 150 mg/mL enhances encapsulation efficiency from 4.2% to 45.9%, with boron content rising from 9.5 μg to 54.3 μg. At a fixed lipid concentration (30 mg/mL), elevating BSH concentration boosts boron content from 26.2 μg to 326.3 μg. These liposomes, composed of phosphatidylcholine and cholesterol, exhibit improved tumor accumulation in preclinical models.

Click Chemistry Approaches for Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized BSH functionalization. Propargylated BSH derivatives (1 and 4 ) react with azides to form triazole-linked conjugates. For example, 1 reacts with Alexa Fluor 488 azide to yield fluorescent probes for intracellular tracking. This method enables modular attachment of targeting moieties (e.g., folate, RGD peptides) and imaging agents, with yields exceeding 90%.

Analytical Methods for Assessing Boron Content

Quantification of boron in BSH derivatives relies on:

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) : Measures total boron content with detection limits of 0.1 ppm.

  • Elemental Analysis : Determines sulfur-to-boron ratios to confirm substitution levels.

  • 11^{11}B NMR Spectroscopy : Characterizes boron cluster integrity, with shifts at δ 10–15 ppm indicating intact closo-structure .

Chemical Reactions Analysis

Types of Reactions

Mercaptoundecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce various boron-hydride compounds .

Scientific Research Applications

Case Studies and Clinical Trials

  • Glioblastoma Multiforme : Clinical trials have demonstrated the effectiveness of mercaptoundecahydrododecaborate in treating glioblastoma multiforme. A study indicated that BSH combined with neutron irradiation resulted in significant tumor reduction compared to controls, highlighting its potential as a therapeutic agent .
  • Melanoma Treatments : Research has shown that BSH can enhance the efficacy of BNCT in melanoma models. In particular, studies using murine models indicated improved survival rates when BSH was administered prior to neutron irradiation, suggesting a promising avenue for treatment .
  • Head and Neck Tumors : Ongoing clinical trials are exploring the use of BSH for head and neck cancers. Initial results suggest that BSH may provide a therapeutic advantage, although further studies are needed to establish optimal dosing and efficacy .

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of disodium dodecahydrododecaborate with thiopyrrolidine derivatives. This method allows for the production of BSH with high yields and purity, facilitating its use in research and clinical settings .

Functionalization Approaches

Recent advancements have focused on modifying BSH to enhance its bioavailability and targeting capabilities:

  • Cell-Penetrating Peptides : Studies have explored the conjugation of BSH with cell-penetrating peptides to improve its uptake by tumor cells, thereby increasing its therapeutic effectiveness .
  • Nanoparticle Conjugation : Researchers have developed biodegradable nanoparticles containing boron clusters that improve tumor accumulation while minimizing systemic toxicity .

Toxicity and Safety Profile

This compound has been shown to exhibit low toxicity levels comparable to sodium chloride, making it a safer alternative for clinical applications. The approximate lethal dose for rats is around 7.5 g/kg, indicating a favorable safety profile for human use . However, ongoing studies continue to assess long-term effects and potential side effects associated with its use in BNCT.

Summary of Findings

The applications of this compound in scientific research and clinical therapy are promising, particularly within the realm of boron neutron capture therapy. Its ability to selectively target tumors while maintaining a low toxicity profile positions it as a valuable compound in cancer treatment strategies.

Application AreaDescriptionKey Findings
Boron Neutron Capture Therapy Utilizes BSH for selective targeting of tumors during neutron irradiationSignificant tumor reduction observed in glioblastoma and melanoma models
Synthesis Derived from disodium dodecahydrododecaborate using thiopyrrolidineHigh yield synthesis methods established
Functionalization Enhancements via cell-penetrating peptides or nanoparticle conjugationImproved bioavailability and targeting capabilities
Toxicity Profile Low toxicity comparable to sodium chlorideSafe for clinical use with ongoing evaluations on long-term effects

Comparison with Similar Compounds

Comparison with Similar Compounds

BSH is compared to other boron delivery agents based on chemical properties, pharmacokinetics, and clinical performance. Key compounds include boronophenylalanine (BPA), dodecahydroxy-closo-dodecaborate, and liposome-conjugated BSH derivatives.

Structural and Functional Comparisons

Table 1: Key Properties of BSH vs. BPA
Property BSH BPA
Chemical Structure Inorganic boron cluster with -SH group Organic amino acid analog (C₉H₁₂BNO₄)
Boron Content 12 boron atoms per molecule 1 boron atom per molecule
Solubility Water-soluble (disodium salt) Requires fructose complexation
Cellular Uptake Passive diffusion (low efficiency) Active transport via LAT1 transporters
Tumor Retention Moderate (clears rapidly) High (accumulates via amino acid pathways)
Clinical Use Brain tumors (Japan, EU) Melanoma, head/neck cancers (USA, Japan)
Key Limitation Poor membrane permeability Lower boron density per molecule

BSH’s inorganic backbone provides superior boron density compared to BPA, but its lack of active transport mechanisms limits tumor targeting . Conversely, BPA’s amino acid structure enables selective uptake in proliferating cells but requires higher doses to achieve therapeutic boron levels .

Comparison with Modified BSH Derivatives

To address BSH’s limitations, researchers have developed derivatives with enhanced delivery:

Table 2: Engineered BSH Derivatives and Their Advantages
Derivative Modification Advantage(s)
Lipopeptide-BSH Conjugated to PAR1-derived peptides 4–5× higher cellular uptake in glioblastoma cells
Transferrin-PEG Liposomes Encapsulated in transferrin-coated liposomes Tumor-specific targeting via transferrin receptors
BSH-Cyclodextrin Complex Conjugated with ethylene glycol linkers Improved water solubility and stability
BSH-Peptide Conjugates Fused to cell-penetrating peptides (e.g., A6K) Enhanced intracellular delivery and self-assembly into nanotubes

These modifications improve BSH’s pharmacokinetics. For example, lipopeptide-BSH (compound 5a) demonstrated a 3.5× stronger radiosensitizing effect than unmodified BSH in T98G glioblastoma cells under neutron irradiation . Similarly, transferrin-PEG liposomes increased BSH accumulation in murine tumors by 40–60% compared to free BSH .

Comparison with Other Boron Clusters

  • Dodecahydroxy-closo-dodecaborate(2−) : A hydroxylated derivative of B₁₂H₁₂²⁻ with 12 -OH groups. While more water-soluble than BSH, its lack of a reactive -SH group limits conjugation to targeting moieties .
  • However, its heavy iodine atoms reduce neutron cross-section efficiency compared to BSH .

Research Findings and Clinical Implications

Pharmacokinetics and Biodistribution

  • BSH binds to serum albumin, prolonging its circulation time but reducing tumor bioavailability .
  • In rats, liposomal BSH formulations increased brain tumor boron concentrations by 70% compared to free BSH .
  • BPA outperforms BSH in melanoma due to its affinity for melanin synthesis pathways, achieving tumor-to-blood boron ratios >3:1 .

Toxicity and Stability

  • Unmodified BSH exhibits low systemic toxicity but can induce oxidative stress in renal tissues at high doses .
  • Piperazine-linked BSH derivatives (e.g., compound 14) show reduced cytotoxicity while maintaining cellular uptake levels .

Clinical Trials and Outcomes

  • In recurrent head and neck cancers, BPA-based BNCT achieved partial response rates of 58%, compared to 42% for BSH .
  • BSH remains the standard for glioblastoma in Japan, with 5-year survival rates of 18–25% when combined with surgery and radiotherapy .

Q & A

Basic: What methodological approaches are recommended for quantifying mercaptoundecahydrododecaborate in biological samples?

Answer:
Quantification can be achieved via:

  • Spectrophotometry with DTNB : A reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) generates 2-nitro-5-thiobenzoate, measured at 398 nm (molar absorptivity: 1.65 × 10⁴ dm³ mol⁻¹ cm⁻¹). This method has a detection limit of 2 × 10⁻⁵ mol dm⁻³ and is validated for brain tumor studies .
  • FT-IR Spectroscopy : Detects BSH in plasma and tissues via characteristic B-H stretching vibrations (2500–2600 cm⁻¹), with linearity in the 0.1–10 mM range .
  • HPLC with Precolumn Derivatization : Derivatize with iodoacetamide or similar agents for UV/fluorescence detection. Limits of quantification reach 0.1 μg/mL in tissues .

Basic: What are the primary interaction mechanisms between this compound and serum albumin?

Answer:
Two models describe the interaction:

Random-Pairing Model : Assumes reversible binding of BSH to sulfhydryl (-SH) and disulfide (-S-S-) groups on albumin.

Monogamous-Pairing Model : Proposes sequential binding to specific sites.
Both involve equilibrium constants (K₁ and K₂) and parameters like active sulfhydryl/disulfide group counts (α, β). Experimental validation requires measuring equilibrium concentrations across varying BSH/protein ratios and applying simplex optimization .

Advanced: How can targeted delivery systems for this compound be optimized for boron neutron capture therapy (BNCT)?

Answer:

  • Lipopeptide Conjugates : Covalent linkage to cell-penetrating peptides (e.g., A6K) enhances tumor uptake. Stability and biodistribution are assessed via HPLC and neutron activation analysis .
  • Polymeric Micelles : Redox-responsive micelles improve intracellular delivery by exploiting tumor microenvironment conditions .
  • Peptide Nanotubes : Self-assembling A6K nanotubes encapsulate BSH, achieving >20% boron retention in glioma models .

Advanced: What analytical challenges arise in characterizing S-alkyl/acyl derivatives of this compound?

Answer:
Key challenges include:

  • Stability of Sulfonium Salts : Derivatives like S-cyanoethyl sulfonium salts may degrade under basic conditions, requiring realkylation or purification via ion-exchange chromatography .
  • Hydrolysis Resistance of Thioesters : Unlike typical esters, BSH thioesters show prolonged stability in physiological pH, necessitating LC-MS or NMR for degradation profiling .

Advanced: How can discrepancies in biodistribution data across BNCT studies be resolved?

Answer:
Discrepancies stem from:

  • Delivery Methods : Liposomal encapsulation vs. free BSH alters tumor-to-blood ratios (e.g., 3:1 vs. 1:1 in gliomas) .
  • Analytical Techniques : Immunohistochemistry vs. FT-IR may yield conflicting subcellular localization data .
  • Tumor Models : Orthotopic vs. xenograft models affect vascular permeability and boron retention . Standardized protocols for tumor induction and boron analysis are critical .

Basic: What steps ensure reproducibility in synthesizing this compound derivatives?

Answer:

  • Alkylation/Acylation Conditions : Use primary alkyl halides for bis-substituted sulfonium salts (e.g., 90% yield with methyl iodide) or secondary halides for monoalkylation .
  • Purification : Ion-exchange chromatography (e.g., Dowex 1X8 resin) removes unreacted BSH and byproducts .
  • Quality Control : Validate purity via ¹¹B NMR (δ = -30 to -35 ppm for BSH derivatives) .

Advanced: How is the therapeutic efficacy of this compound evaluated in preclinical models?

Answer:

  • In Vivo Models : F98 rat gliomas are irradiated with thermal neutrons (fluence: 1 × 10¹² n/cm²) after BSH administration. Survival rates and boron concentrations (≥15 μg/g tumor) are primary endpoints .
  • In Vitro Clonogenic Assays : Expose BSH-loaded cells to neutron beams and measure colony-forming reduction (e.g., 90% at 10 ppm boron) .

Advanced: What strategies improve the stability of this compound in physiological environments?

Answer:

  • Liposomal Encapsulation : DSPC/cholesterol liposomes reduce renal clearance, extending plasma half-life from 1.5 to 8 hours in rats .
  • Chemical Modification : Thioester derivatives resist hydrolysis for >24 hours in serum, validated via LC-MS .
  • Albumin Binding : Pre-complexation with human serum albumin enhances circulation time (t₁/₂: 12 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.